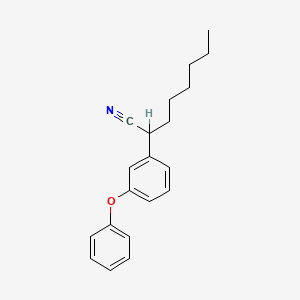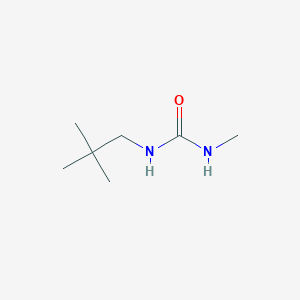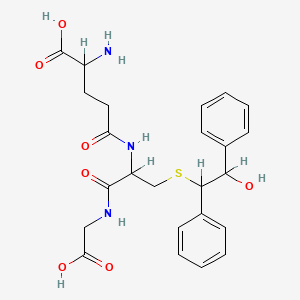
Dpghe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Dpghe” is not a well-known or widely studied chemical based on the search results, it appears that there might be some confusion or lack of information regarding this specific compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Dpghe” can be achieved through various synthetic routes depending on its chemical structure. For instance, if “this compound” is an organic compound, it might be synthesized through a series of organic reactions such as nucleophilic substitution, electrophilic addition, or condensation reactions. The reaction conditions would typically involve specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes. The choice of raw materials, reaction conditions, and purification methods would be optimized to ensure cost-effectiveness and environmental sustainability. Common industrial methods might include catalytic hydrogenation, oxidation, or polymerization processes.
化学反应分析
Types of Reactions
“Dpghe” may undergo various types of chemical reactions such as:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
The reactions of “this compound” would typically involve common reagents such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Water, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific functional groups present in “this compound” and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
科学研究应用
“Dpghe” could have a wide range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: As a potential drug candidate or therapeutic agent.
Industry: As a component in materials science or manufacturing processes.
作用机制
The mechanism of action of “Dpghe” would depend on its molecular structure and the biological or chemical pathways it interacts with. For instance, if “this compound” is a pharmaceutical compound, it might target specific enzymes or receptors in the body, modulating their activity to produce a therapeutic effect. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
相似化合物的比较
Similar Compounds
Similar compounds to “Dpghe” might include other chemicals with analogous structures or functional groups. For example, if “this compound” is an organic molecule with a specific functional group, similar compounds might include other molecules with the same functional group but different substituents.
Uniqueness
The uniqueness of “this compound” would be highlighted by its specific chemical properties, reactivity, and applications. For instance, “this compound” might exhibit unique stability under certain conditions, or it might have a particular biological activity that distinguishes it from other similar compounds.
属性
| 105449-15-8 | |
分子式 |
C24H29N3O7S |
分子量 |
503.6 g/mol |
IUPAC 名称 |
2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxy-1,2-diphenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H29N3O7S/c25-17(24(33)34)11-12-19(28)27-18(23(32)26-13-20(29)30)14-35-22(16-9-5-2-6-10-16)21(31)15-7-3-1-4-8-15/h1-10,17-18,21-22,31H,11-14,25H2,(H,26,32)(H,27,28)(H,29,30)(H,33,34) |
InChI 键 |
QXNTVHQBETYVHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
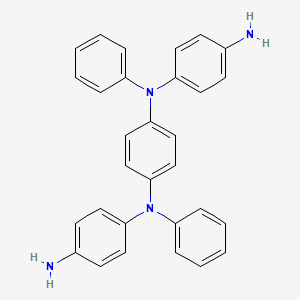
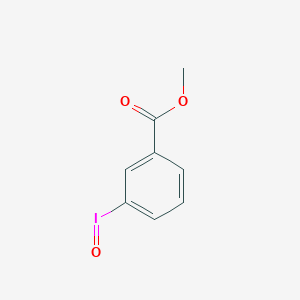
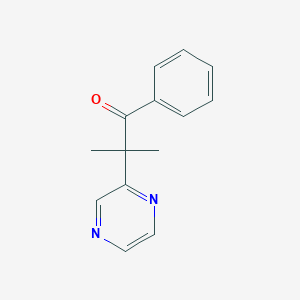
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)
